Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
Description
Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a thiophene-based compound featuring a 2-imino-4-oxo-thiazolidine moiety linked via an acetyl group to the amino substituent of a 4,5-dimethylthiophene ring. The methyl ester at position 3 enhances solubility and modulates bioavailability.
Properties
IUPAC Name |
methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-5-6(2)21-11(9(5)12(19)20-3)15-8(17)4-7-10(18)16-13(14)22-7/h7H,4H2,1-3H3,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJLSBVZIPARSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)N=C(S2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiosemicarbazide with an appropriate acylating agent to form the thiazolidine ring. This intermediate is then reacted with methyl 4,5-dimethylthiophene-3-carboxylate under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring or the thiophene moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. Additionally, it can interact with cellular signaling pathways, influencing processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Ethyl 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (EU1794-4)
Key Differences :
- Substitution Pattern : EU1794-4 contains a tetrahydrobenzo[b]thiophene core (cyclohexene-fused thiophene) instead of a dimethylthiophene.
- Ester Group : Ethyl ester vs. methyl ester in the target compound.
- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability .
Ethyl 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate
Key Differences :
- Functional Group: Cyanoacetamido substituent replaces the thiazolidine-acetyl group.
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
Key Differences :
- Substituent : A 4-hydroxyphenyl group and ethoxy moiety replace the thiazolidine ring.
- The ethoxy group may enhance lipophilicity, favoring blood-brain barrier penetration compared to the target compound’s methyl ester .
Methyl 2-{[(3-Methylanilino)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
Key Differences :
- Linkage : Carbamoyl group instead of acetyl-thiazolidine.
- Impact: The aromatic aniline group facilitates π-π stacking interactions, which could improve binding to hydrophobic enzyme pockets.
Biological Activity
Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₄S |
| Molecular Weight | 315.35 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The thiazolidinone moiety can inhibit enzymes involved in metabolic pathways, potentially affecting cellular metabolism and growth.
- Receptor Binding : It may bind to specific receptors, altering signal transduction pathways that regulate physiological functions.
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains.
Antibacterial Activity
Research has shown that derivatives of thiazolidinones exhibit notable antibacterial effects. A study evaluating the antibacterial activity of related compounds revealed:
- Minimum Inhibitory Concentrations (MIC) : The MIC for several derivatives ranged from 26.3 to 378.5 μM.
- Minimum Bactericidal Concentrations (MBC) : MBC values were between 52.6 and 757.0 μM.
These findings suggest that this compound may possess similar efficacy against pathogenic bacteria .
Antifungal Activity
Thiazolidinone derivatives have also been studied for their antifungal properties. Compounds with structural similarities have shown effectiveness against various fungal strains, indicating a broad spectrum of antimicrobial activity .
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several thiazolidinone derivatives against resistant strains such as MRSA and Pseudomonas aeruginosa. The results demonstrated that certain derivatives exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin .
Mechanistic Insights
In vitro assays revealed that certain thiazolidinone compounds could downregulate virulence factors in pathogenic bacteria, suggesting a potential role in combating infections by modulating bacterial behavior rather than merely inhibiting growth .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiazolidinone-containing heterocycles like Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate?
- Methodology : The compound’s core structure (thiazolidinone fused with a thiophene-carboxylate) suggests a multi-step synthesis. A typical approach involves:
Thiazolidinone formation : Condensation of thiourea derivatives with α-halo carbonyl compounds under reflux in acetic acid with sodium acetate as a catalyst .
Thiophene ring construction : Use of Gewald reaction analogs, where cyanoacetates or malononitrile react with ketones or aldehydes in the presence of sulfur donors .
Acetylation and coupling : Introduce the acetyl-amino linker via nucleophilic acyl substitution or carbodiimide-mediated coupling .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize pH/temperature to avoid side products like over-acetylation or ring-opening .
Q. How can researchers characterize the stereochemical and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., as demonstrated for structurally similar thiazolidinone derivatives in ).
- Spectroscopic analysis :
- NMR : , , and NMR to confirm substitution patterns and imino group tautomerism .
- FTIR : Identify carbonyl (C=O, ~1700 cm) and thioamide (C=S, ~1200 cm) vibrations .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict electronic properties and compare with experimental data .
Q. What stability challenges arise during storage and handling of this compound?
- Methodology :
- Thermal stability : Perform TGA/DSC to assess decomposition temperatures.
- Hydrolytic sensitivity : Test stability in aqueous buffers (pH 1–12) under reflux, monitoring degradation via LC-MS .
- Storage recommendations : Store in amber vials under inert gas (N/Ar) at –20°C to prevent oxidation or moisture uptake .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodology :
Re-evaluate computational parameters : Adjust solvent models (e.g., PCM for polar solvents) and basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental conditions .
Validate tautomeric forms : Use variable-temperature NMR or X-ray crystallography to confirm dominant tautomers (e.g., 2-imino vs. 2-amino forms in thiazolidinone rings) .
Cross-validate with alternative techniques : Compare UV-Vis spectra with TD-DFT calculations to identify discrepancies in electronic transitions .
Q. What strategies optimize yield and purity in large-scale synthesis of this compound?
- Methodology :
- Catalyst screening : Test alternatives to acetic acid (e.g., p-TsOH or ionic liquids) for faster cyclization .
- Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from DMF/acetic acid mixtures .
- Scale-up considerations : Implement flow chemistry to control exothermic reactions and reduce byproducts .
Q. How does the compound’s thiophene-thiazolidinone scaffold influence its biological activity?
- Methodology :
- SAR studies : Synthesize analogs with modified substituents (e.g., methyl → ethyl at the 4,5-thiophene positions) and evaluate antimicrobial/anticancer activity via:
- Antimicrobial assays : Disk diffusion or MIC tests against Gram-positive/-negative bacteria .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase to identify binding motifs .
Q. What analytical techniques are critical for detecting trace impurities in this compound?
- Methodology :
- HPLC-MS/MS : Use reverse-phase C18 columns (ACN/water gradient) with ESI+ ionization to detect sub-1% impurities .
- NMR spiking experiments : Add authentic samples of suspected byproducts (e.g., hydrolyzed thiazolidinone) to confirm impurity identity .
- Elemental analysis : Verify stoichiometry and detect heavy metal residues from catalysts .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodology :
Solubility profiling : Measure solubility in DMSO, MeOH, EtOAc, and hexane at 25°C and 50°C.
Molecular dynamics simulations : Analyze solvation shells to explain anomalous solubility (e.g., hydrogen-bonding capacity of the thiazolidinone ring) .
Counteract experimental artifacts : Pre-saturate solvents with compound to avoid supersaturation errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
